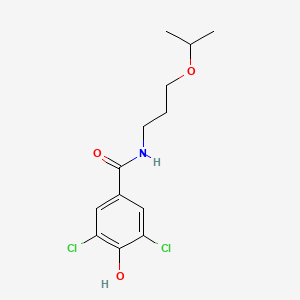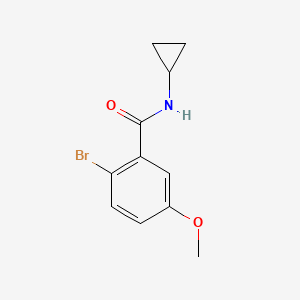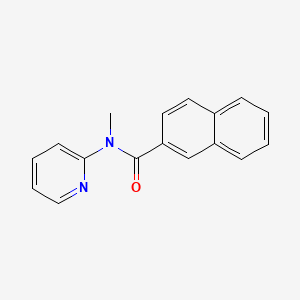
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide, also known as DCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide is not fully understood, but it is believed to act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell proliferation. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, and potential neuroprotective effects. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising compound for cancer research. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide also has potential applications in neurology and immunology research. However, one limitation of using 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide is its potential toxicity, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research related to 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide, including further studies on its mechanism of action, potential applications in treating neurodegenerative diseases, and its safety and efficacy in humans. Other potential future directions include exploring the use of 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide in combination with other compounds for enhanced therapeutic effects and developing novel synthesis methods for 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide and related compounds. Overall, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has shown promising results in various scientific research fields and has the potential to be a valuable tool for researchers in the future.
Synthesemethoden
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 3-(bromomethyl)propylamine, followed by the reaction with 2-propanol and sodium hydroxide to yield the final product. Other methods of synthesis have been explored, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been shown to modulate the immune response and has potential applications in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3/c1-8(2)19-5-3-4-16-13(18)9-6-10(14)12(17)11(15)7-9/h6-8,17H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQIXMYISVIEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)